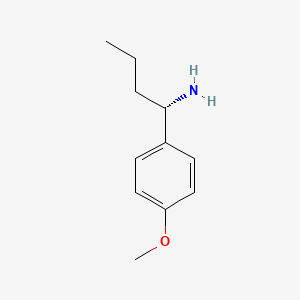
(S)-1-(4-Methoxyphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a methoxyphenyl group attached to a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a palladium or platinum catalyst to achieve selective reduction.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
(S)-1-(4-Methoxyphenyl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methoxyphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Methoxyphenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
4-Methoxyphenylacetonitrile: A precursor in the synthesis of (S)-1-(4-Methoxyphenyl)butan-1-amine.
4-Methoxyphenylbutan-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other related compounds.
Biological Activity
(S)-1-(4-Methoxyphenyl)butan-1-amine, a chiral amine with significant biological activity, has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. This compound is characterized by a butane backbone and a methoxy-substituted phenyl group, which enhances its lipophilicity and interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula: C11H17NO2
- Molecular Weight: 195.26 g/mol
- IUPAC Name: this compound
- CAS Number: 13473127
The presence of the methoxy group contributes to the compound's hydrophobic characteristics, which can influence its pharmacokinetic properties and biological interactions.
Research indicates that this compound interacts with various molecular targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve:
- Agonistic or antagonistic effects on specific receptors, modulating neurotransmitter systems.
- Inhibition or activation of enzymes involved in metabolic pathways.
This dual capability suggests potential applications in treating disorders linked to neurotransmitter imbalances, such as depression and anxiety.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound in cancer cell lines. For example, it has shown promising results against MCF-7 breast cancer cells, demonstrating significant cytotoxicity. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 25 - 50 |
| CA-4 (reference compound) | MCF-7 | 3.9 |
These findings suggest that this compound may act as a microtubule-destabilizing agent, akin to other known antitumor compounds.
Neuropharmacological Activity
The structural similarity of this compound to known psychoactive substances positions it as a candidate for further exploration in neuropharmacology. Preliminary studies suggest:
- Potential antidepressant effects through modulation of serotonin receptors.
- Anxiolytic properties that could be beneficial in treating anxiety disorders.
Case Studies and Experimental Findings
Several case studies have investigated the biological activity of this compound:
-
In Vitro Studies:
- A study evaluated the compound's effect on cell cycle progression in MCF-7 cells, showing significant arrest in the G2/M phase and induction of apoptosis.
- Flow cytometry and confocal microscopy confirmed alterations in microtubule organization upon treatment.
-
Animal Models:
- In vivo studies are needed to assess the therapeutic potential and safety profile of this compound.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-(4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
YFIJHKACBGRMFQ-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)OC)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















